An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Foreword: The Significance of the Pyrrolidinone Core
The 5-oxopyrrolidine, or pyroglutamic acid, scaffold is a privileged structure in medicinal chemistry and drug development.[1] Its rigid, cyclic framework serves as a versatile template for the synthesis of conformationally constrained amino acid analogs and peptidomimetics.[2] These structures are of significant interest due to their potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of substituents at various positions of the pyrrolidinone ring allows for the fine-tuning of the molecule's physicochemical properties and biological targets. This guide focuses on a specific derivative, 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, providing a comprehensive overview of its synthesis and detailed characterization for researchers and professionals in the field.
Part 1: Strategic Synthesis of the Target Compound
While a direct, one-pot synthesis for 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is not extensively documented, a logical and robust synthetic strategy can be devised based on established methodologies for analogous compounds. The proposed pathway involves a two-step process: first, the construction of the 2-phenyl-5-oxopyrrolidine-3-carboxylic acid core, followed by the selective N-methylation of the lactam nitrogen.
Step 1: Synthesis of 5-oxo-2-phenylpyrrolidine-3-carboxylic acid
The foundational reaction for creating the 5-oxopyrrolidine-3-carboxylic acid core often involves the reaction of a primary amine with itaconic acid.[4] This aza-Michael addition followed by cyclization is a common and effective method.[5] To introduce the 2-phenyl substituent, a plausible approach is the reaction of benzaldehyde with diethyl malonate to form a Michael acceptor, which then reacts with an amine and subsequently cyclizes. A well-established route involves the reaction of diethyl 2-benzylidenemalonate with a source of ammonia, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of 5-oxo-2-phenylpyrrolidine-3-carboxylic acid
-
Preparation of Diethyl 2-benzylidenemalonate: In a round-bottom flask, combine benzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and a catalytic amount of piperidine in a suitable solvent such as ethanol. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
-
Michael Addition and Cyclization: Dissolve the purified diethyl 2-benzylidenemalonate in an excess of ethanolic ammonia and stir at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Hydrolysis and Decarboxylation: After the Michael addition is complete, the solvent is evaporated. The resulting intermediate is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6M hydrochloric acid, for 8-12 hours. This step hydrolyzes the ester groups and promotes decarboxylation to yield the desired 5-oxo-2-phenylpyrrolidine-3-carboxylic acid.
-
Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified product.
Step 2: N-Methylation of 5-oxo-2-phenylpyrrolidine-3-carboxylic acid
The final step is the methylation of the nitrogen atom of the pyrrolidinone ring. This can be achieved using a variety of methylating agents in the presence of a suitable base.
Experimental Protocol: Synthesis of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-oxo-2-phenylpyrrolidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 2.2 equivalents to deprotonate both the carboxylic acid and the lactam nitrogen), portion-wise, and stir the mixture for 1 hour at 0 °C.
-
Methylation: To the resulting solution, add methyl iodide (CH₃I, 1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. Extract the product with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogous structures, the following proton signals are expected:[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |
| CH (C2) | ~ 4.5 - 4.8 | Doublet or Doublet of Doublets | 1H |
| CH (C3) | ~ 3.3 - 3.6 | Multiplet | 1H |
| CH₂ (C4) | ~ 2.6 - 2.9 | Multiplet | 2H |
| N-CH₃ | ~ 2.8 - 3.0 | Singlet | 3H |
| COOH | > 10.0 | Broad Singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts for the carbon atoms are:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~ 173 - 176 |
| C=O (Lactam) | ~ 175 - 178 |
| Phenyl-C (quaternary) | ~ 135 - 140 |
| Phenyl-CH | ~ 125 - 130 |
| CH (C2) | ~ 60 - 65 |
| CH (C3) | ~ 40 - 45 |
| CH₂ (C4) | ~ 30 - 35 |
| N-CH₃ | ~ 28 - 32 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid are:
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium |
| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium |
| C=O (Lactam) | 1680 - 1720 | Strong, Sharp |
| C=O (Carboxylic Acid) | 1700 - 1740 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Note: The two carbonyl stretching frequencies may overlap. The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[6] The C=O stretch of the five-membered lactam ring is expected at a characteristic frequency.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected Molecular Ion [M+H]⁺: For C₁₂H₁₃NO₃, the calculated m/z is 220.0917. The experimentally determined value should be within a few ppm of this.
-
Fragmentation Pattern: The fragmentation of pyrrolidine-containing compounds can be complex.[8] Common fragmentation pathways may include the loss of the carboxylic acid group (-45 Da), loss of the methyl group (-15 Da), and cleavage of the pyrrolidinone ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound. Due to the polar and acidic nature of the molecule, a reversed-phase method with a polar-embedded or aqueous C18 column is recommended.[9]
Exemplary HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from 5% to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The purity is determined by the area percentage of the main peak in the chromatogram.
Visualization of the Characterization Workflow
Caption: A typical workflow for compound characterization.
Conclusion and Future Directions
This guide has outlined a plausible synthetic route and a comprehensive characterization protocol for 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. The successful synthesis and purification of this compound, confirmed by the described analytical techniques, will provide a valuable building block for further research. The presence of the chiral center at C2 suggests that stereoselective synthesis could be an important future direction. Furthermore, the carboxylic acid moiety serves as a handle for further derivatization, enabling the creation of a library of related compounds for biological screening. The exploration of the biological activities of these novel chemical entities could lead to the discovery of new therapeutic agents.
References
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health. [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2025). ResearchGate. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2018). LCGC International. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O.cntdot.BF3. (2002). ACS Publications. [Link]
-
Carbonyl - compounds - IR - spectroscopy. [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). MDPI. [Link]
-
N-methyl-2-pyrrolidone. PubChem. [Link]
-
Pyroglutamic acid: Throwing light on a lightly studied metabolite. (2025). ResearchGate. [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). ResearchGate. [Link]
-
HPLC-MS/MS of Highly Polar Compounds. (2010). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2018). ResearchGate. [Link]
-
FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]
-
Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. (2005). PubMed. [Link]
-
FTIR study of five complex ?-lactam molecules. (2025). ResearchGate. [Link]
-
N-Methylpyrrolidone. ATB. [Link]
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (2006). SpringerLink. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed. [Link]
-
Pyroglutamic acid. Wikipedia. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). ResearchGate. [Link]
-
Analysis of endogenous pyrrolidine levels by mass fragmentography. (1982). PubMed. [Link]
- 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.
-
NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. Semantic Scholar. [Link]
-
N-Methyl-2-pyrrolidone. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
